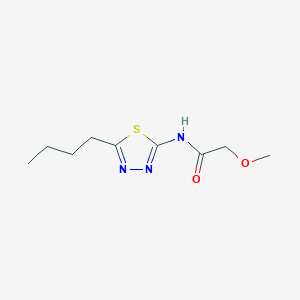![molecular formula C19H13FN2O2S B254650 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B254650.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide, also known as PNU-74654, is a novel small molecule inhibitor that has gained significant attention in the field of scientific research. PNU-74654 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), which is a key enzyme involved in the non-homologous end joining (NHEJ) pathway of DNA repair.
作用機序
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide is a potent and selective inhibitor of DNA-PK, which is a key enzyme involved in the NHEJ pathway of DNA repair. DNA-PK is responsible for repairing double-stranded breaks in DNA, which can be caused by radiation therapy or chemotherapy. Inhibition of DNA-PK leads to an accumulation of DNA damage, which sensitizes cancer cells to radiation therapy and chemotherapy. Additionally, DNA-PK has been shown to play a role in the regulation of gene expression and cell cycle progression, making it a potential target for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has been shown to inhibit DNA-PK activity in vitro and in vivo, leading to an accumulation of DNA damage and increased sensitivity to radiation therapy and chemotherapy. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has also been shown to enhance the efficacy of PARP inhibitors, which are used in the treatment of breast and ovarian cancer. Additionally, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has been shown to inhibit the phosphorylation of tau protein, which is a key pathological feature of Alzheimer's disease.
実験室実験の利点と制限
One advantage of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide is its potency and selectivity for DNA-PK, which makes it a valuable tool for studying the role of DNA-PK in cancer and neurodegenerative diseases. Additionally, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has been shown to enhance the efficacy of radiation therapy and chemotherapy, making it a potential adjuvant therapy for cancer treatment. One limitation of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
For N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide include investigating its potential use in combination with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide could be further developed as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Huntington's disease. Further studies could also be conducted to investigate the mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide and its potential role in regulating gene expression and cell cycle progression.
合成法
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide involves a multi-step process that includes the reaction of 4-fluorobenzaldehyde with thiosemicarbazide, followed by cyclization with 3-methyl-2-benzofuran-1,4-dione. The final product is obtained by reacting the intermediate compound with acetic anhydride. The yield of the synthesis process is approximately 50% with a purity of 99%.
科学的研究の応用
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has been extensively studied for its potential use in cancer treatment. The inhibition of DNA-PK has been shown to sensitize cancer cells to radiation therapy and chemotherapy, leading to increased cell death. N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has also been shown to enhance the efficacy of PARP inhibitors, which are used in the treatment of breast and ovarian cancer. Additionally, N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Huntington's disease, as DNA-PK has been implicated in the pathogenesis of these diseases.
特性
製品名 |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide |
|---|---|
分子式 |
C19H13FN2O2S |
分子量 |
352.4 g/mol |
IUPAC名 |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H13FN2O2S/c1-11-14-4-2-3-5-16(14)24-17(11)18(23)22-19-21-15(10-25-19)12-6-8-13(20)9-7-12/h2-10H,1H3,(H,21,22,23) |
InChIキー |
ILVSGXQMLFJSJS-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
正規SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1',7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254575.png)
![2-(furan-2-ylmethyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254578.png)

![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B254586.png)
![N-allyl-N'-{3-[(3-methylbenzyl)oxy]benzylidene}carbamohydrazonothioic acid](/img/structure/B254588.png)

![3-[2-(Cyclohexylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B254590.png)
![2-[3-amino-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B254591.png)


![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B254595.png)